2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid
Overview
Description
2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.
Mechanism of Action
Target of Action
Similar compounds, such as 1,3,4-oxadiazole derivatives of pyridines, have been shown to exhibit antimicrobial activity . These compounds have been effective against various bacterial and fungal strains, suggesting that their targets may be components of these microorganisms .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to antimicrobial effects . The interaction likely involves the inhibition of essential biochemical processes within the microorganisms, leading to their death or growth inhibition .
Biochemical Pathways
Based on the antimicrobial activity of similar compounds, it can be inferred that the compound may interfere with essential biochemical pathways in microorganisms, such as those involved in cell wall synthesis, protein synthesis, or dna replication .
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity, suggesting that the action of this compound may result in the inhibition of growth or death of certain microorganisms .
Biochemical Analysis
Biochemical Properties
2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]-acetic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. The interactions between this compound and these enzymes often result in the modulation of their activity, either through inhibition or activation, depending on the specific enzyme and context .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to affect the expression of genes involved in stress responses and metabolic regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can lead to the inhibition or activation of enzyme activity, resulting in downstream effects on cellular processes. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has also been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter the levels of specific metabolites. For example, it has been shown to modulate the activity of enzymes involved in fatty acid metabolism and oxidative stress responses, leading to changes in the levels of key metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall efficacy and function. Studies have shown that this compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring or the pyridine moiety can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets
Pharmaceuticals: It is used in the development of new drugs, particularly those targeting bacterial and fungal infections.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a component in light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study enzyme mechanisms and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the substituents attached to the ring
Pyridine Derivatives: Compounds with a pyridine ring but different functional groups attached to it
Uniqueness
2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid is unique due to the combination of the oxadiazole ring and the pyridine moiety, which imparts distinct electronic and steric properties. This combination enhances its ability to interact with a wide range of biological targets and makes it a versatile compound in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c13-8(14)4-7-11-9(12-15-7)6-2-1-3-10-5-6/h1-3,5H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJYPNVKRGADJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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